N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide
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Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group and a pyridine moiety .Chemical Reactions Analysis
In one reported synthesis, the chloride was transformed into an intermediate by a Pd-catalyzed coupling reaction .Physical and Chemical Properties Analysis
Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthesis and Characterization
N-substituted sulfanilamide derivatives, including structures similar to the queried compound, have been synthesized and characterized to study their thermal properties and antimicrobial activities. These derivatives exhibit distinct crystalline structures and thermal decomposition properties, although they show limited antibacterial and no antifungal activities (Lahtinen et al., 2014).
Antitumor Applications
Compounds from sulfonamide-focused libraries, including structures akin to the mentioned chemical, have been evaluated in cell-based antitumor screens. Some derivatives have shown promising results as potent cell cycle inhibitors, progressing to clinical trials due to their preliminary clinical activities (Owa et al., 2002).
Material Science
In material science, derivatives of sulfanilamides have been utilized in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, indicating potential applications in optics and electronics (Tapaswi et al., 2015).
Antimicrobial Research
Fluorine-containing triazinyl sulfonamide derivatives, reminiscent of the queried compound, have been investigated as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. These studies suggest a new avenue for antimycobacterial agents with novel mechanisms of action, addressing drug resistance issues (Ceruso et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N2O2S2/c19-14-9-11(18(21,22)23)10-24-17(14)28-16-4-2-1-3-15(16)25-29(26,27)13-7-5-12(20)6-8-13/h1-10,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIDNLGNZXCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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